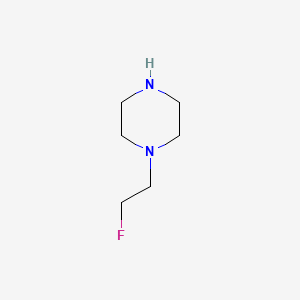

1-(2-Fluoroethyl)piperazine

描述

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry and Chemical Biology

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents. researchgate.netnih.gov Its prevalence in a vast array of approved drugs underscores its importance in the pharmaceutical sciences. tandfonline.comnih.govresearchgate.net

The piperazine moiety is widely regarded as a "privileged scaffold" in drug discovery. nih.govtandfonline.comnih.gov This designation is attributed to its ability to serve as a versatile framework for the synthesis of diverse and biologically active compounds. nih.gov The two nitrogen atoms within the ring provide opportunities for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. researchgate.net Furthermore, the piperazine core can enhance the pharmacokinetic properties of drug candidates, such as improving water solubility and bioavailability. nih.govtandfonline.com

The structural flexibility of the piperazine ring, combined with its capacity to engage in various non-covalent interactions, makes it a valuable component in the design of ligands for a wide range of biological targets. tandfonline.com Its presence is noted in drugs targeting an extensive number of therapeutic areas, including but not limited to, cancer, infectious diseases, and neurological disorders. nih.govnih.govresearchgate.net

Piperazine derivatives have demonstrated significant pharmacological activity within the central nervous system (CNS). researchgate.netresearchgate.net Many compounds containing this scaffold can cross the blood-brain barrier, a critical attribute for drugs targeting CNS disorders. core.ac.uk Their mechanism of action often involves the modulation of monoamine neurotransmitter pathways, which are implicated in a variety of neurological and psychiatric conditions. researchgate.net

Consequently, piperazine-based compounds have been extensively investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netresearchgate.netcore.ac.uk The ability to modify the substituents on the piperazine ring allows for the development of compounds with selective activity at specific neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. ijrrjournal.com

Strategic Importance of Fluorine in Pharmaceutical and Radiopharmaceutical Science

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing drug-like properties. tandfonline.com The unique characteristics of the fluorine atom can profoundly influence the biological behavior of a compound. researchgate.net

Fluorine is the most electronegative element, and its incorporation into a molecule can significantly alter its electronic properties, such as pKa and dipole moment. tandfonline.comnih.govencyclopedia.pub This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life. tandfonline.comnih.gov The substitution of hydrogen with fluorine can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. wikipedia.orgresearchgate.net

Furthermore, fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity. tandfonline.comnih.gov The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, enabling its introduction without causing significant steric hindrance. encyclopedia.pub

Beyond its role in modulating pharmacokinetic and pharmacodynamic properties, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of positron emission tomography (PET) imaging. nih.govresearchgate.net PET is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in the body. openmedscience.com

¹⁸F is a positron-emitting radionuclide with a favorable half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure to the patient. nih.govopenmedscience.comnih.govopenmedscience.com The stability of the carbon-fluorine bond contributes to the robustness of ¹⁸F-labeled radiotracers. researchgate.net The most widely used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is a testament to the importance of fluorine-18 in clinical diagnostics, particularly in oncology, neurology, and cardiology. nih.govopenmedscience.comnih.gov

Overview of 1-(2-Fluoroethyl)piperazine's Context in Academic Literature

This compound is a chemical entity that has appeared in the academic literature primarily as a building block or intermediate in the synthesis of more complex molecules, particularly those designed for PET imaging. For instance, it has been used in the synthesis of potential PET tracers for imaging tumor hypoxia. nih.gov The compound itself, or its dihydrochloride (B599025) salt, is commercially available and its chemical properties have been documented. nih.govuni.lu

Research articles describe the synthesis of this compound, often starting from precursors like tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate, followed by deprotection. nih.gov Its subsequent reaction with other molecules allows for the introduction of the fluoroethylpiperazine moiety into a larger scaffold. nih.gov This strategic incorporation is aimed at developing novel compounds, for example, for the development of fibroblast activation protein inhibitors for PET imaging. researchgate.net While the primary focus of these studies is on the final, more complex molecules, the utility of this compound as a key synthetic intermediate is clearly established.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXROJWBPMDWCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610623 | |

| Record name | 1-(2-Fluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541505-04-8 | |

| Record name | 1-(2-Fluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 1 2 Fluoroethyl Piperazine

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational landscape of 1-(2-Fluoroethyl)piperazine are fundamental to understanding its chemical behavior. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the presence of a fluoroethyl substituent on one of the nitrogen atoms introduces additional complexity to its conformational preferences.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule and identifying its most stable conformers. researchgate.netnih.gov The orientation of the 2-fluoroethyl group, whether axial or equatorial, and the puckering of the piperazine ring are critical factors. Studies on analogous fluorinated piperidines have shown that the conformational behavior is governed by a delicate balance of several factors, including:

Steric Hindrance: The bulkiness of the fluoroethyl group influences its preferred orientation to minimize clashes with the rest of the molecule.

Hyperconjugation: Electronic interactions, such as the donation of electron density from an adjacent C-H bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F), can stabilize certain conformations. researchgate.netresearchgate.net

The relative energies of different conformers can be calculated to determine their population at a given temperature. These calculations can be performed in the gas phase and in various solvents to simulate different environments, as solvent polarity can significantly impact conformational equilibria. researchgate.netnih.gov

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population (%) |

|---|---|---|---|

| Equatorial-Chair | 0.00 | 2.5 | 75 |

| Axial-Chair | 1.25 | 3.1 | 20 |

| Twist-Boat | 5.50 | 2.8 | 5 |

Quantum Chemical Calculations

Quantum chemical calculations provide a quantitative description of the electronic structure of this compound, which is essential for understanding its reactivity and spectroscopic properties. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G**), are commonly employed for these calculations. nih.gov

Key properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge within the molecule. The molecular electrostatic potential (MEP) surface highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to how the molecule will interact with other species.

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Chemical Hardness (η) | 4.0 eV |

| Electrophilicity Index (ω) | 0.78 eV |

Prediction of Molecular Interactions and Reactivity

Computational methods are powerful tools for predicting how this compound will interact with other molecules, particularly biological targets like proteins. Molecular docking is a widely used technique to simulate the binding of a small molecule (ligand) to the active site of a receptor. rsc.org This method can predict the preferred binding orientation and estimate the binding affinity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process. nih.govresearchgate.net By simulating the movements of the ligand and protein over time, MD can reveal the stability of the binding complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

The reactivity of this compound can be further understood by examining local reactivity descriptors, which identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. This information is crucial for predicting the outcomes of chemical reactions.

Computational Design of Derivatives and Analogues

The insights gained from computational studies of this compound can be leveraged for the in silico design of new derivatives and analogues with desired properties. nih.gov For example, in drug discovery, computational methods can be used to design molecules with improved binding affinity, selectivity, or pharmacokinetic profiles. nih.gov

This process often involves:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core structure or replacing functional groups with others that have similar properties to explore new chemical space.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed molecules.

Virtual Screening: Computationally screening large libraries of virtual compounds to identify those that are most likely to be active against a particular target.

By systematically modifying the structure of this compound—for instance, by altering the substituents on the second nitrogen of the piperazine ring or modifying the fluoroethyl side chain—and then computationally evaluating the properties of these new virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Metabolic Stability and Biotransformation Studies

In Vitro Metabolism Studies Using Liver Fractions (e.g., S9, Microsomes)

In vitro systems such as liver S9 fractions and microsomes are widely utilized to investigate the metabolic pathways of xenobiotics. nih.govnih.gov These preparations contain a host of drug-metabolizing enzymes. Microsomes are rich in cytochrome P450 (CYP450) enzymes, which are primary drivers of phase I metabolism, while the S9 fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive picture of metabolic possibilities. nih.gov For piperazine-containing compounds, these systems are crucial for identifying potential sites of metabolic attack and predicting in vivo clearance. nih.gov

While specific studies on 1-(2-Fluoroethyl)piperazine are not extensively detailed in the public domain, the metabolic pathways can be predicted based on the known biotransformation of similar chemical moieties, such as the piperazine (B1678402) ring and the fluoroethyl group.

The piperazine ring is a common site of metabolism for many drug molecules. nih.gov Oxidation of the piperazine ring is a frequently observed metabolic pathway. nih.gov This can occur at several positions on the ring, leading to the formation of various hydroxylated metabolites or piperazine ring-opening products. For other piperazine-containing compounds, hydroxylation and N-dealkylation are major metabolic routes catalyzed by CYP enzymes. researchgate.net Studies on other piperazine derivatives have shown that oxidation at the nitrogen atoms or adjacent carbon atoms is a common metabolic fate. nih.gov

The presence of a fluorine atom on the ethyl group introduces the possibility of defluorination as a metabolic pathway. Defluorination has been identified as a main metabolic route for other fluorinated compounds in both in vitro and in vivo studies. nih.gov The carbon-fluorine bond is generally stable, but enzymatic processes can lead to its cleavage. nih.gov The specific enzymes and mechanisms involved in the defluorination of a fluoroethyl group attached to a piperazine ring would require specific investigation, but it represents a potential route of biotransformation. nih.gov

Establishing an in vitro-in vivo correlation (IVIVC) is a key goal in drug development, as it allows in vitro dissolution and metabolism data to predict the in vivo pharmacokinetic performance of a compound. fu-berlin.denih.gov A strong IVIVC can reduce the need for extensive in vivo studies. mdpi.com For a compound like this compound, data from in vitro metabolism studies using liver microsomes or S9 fractions would be the first step in building such a model. fu-berlin.de By comparing the rate and extent of metabolism in vitro with the observed in vivo clearance and metabolite profiles, a predictive mathematical model can be developed. fu-berlin.demdpi.com

Identification of Metabolic Pathways

Role of Cytochrome P450 Isoenzymes in Metabolism

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including many drugs. researchgate.netnih.gov The specific CYP isoenzymes involved in the metabolism of a compound determine its potential for drug-drug interactions and inter-individual variability in pharmacokinetics. dovepress.com

For many piperazine-containing drugs, metabolism is predominantly carried out by CYP isoenzymes such as CYP3A4, CYP2D6, and CYP2C19. researchgate.netstorkapp.me For instance, the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net The N-demethylation of the phenothiazine (B1677639) neuroleptic perazine, which also contains a piperazine moiety, is mainly catalyzed by CYP2C19. storkapp.menih.gov Given these precedents, it is highly probable that one or more of these CYP isoenzymes are involved in the metabolism of this compound.

To definitively identify the responsible CYP isoenzymes, studies would typically involve incubating this compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors of different CYP isoenzymes in human liver microsomes. nih.gov

Assessment of Metabolic Stability and Clearance

Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and bioavailability of a compound. eurofinsdiscovery.com In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are used to measure the intrinsic clearance (Clint) of a compound. eurofinsdiscovery.com A compound that is rapidly metabolized will have a high intrinsic clearance and likely a short in vivo half-life. nih.goveurofinsdiscovery.com

Below is a hypothetical data table illustrating how the results of such a metabolic stability study might be presented.

| Parameter | Value |

| Test System | Human Liver Microsomes |

| Compound Concentration | 1 µM |

| Incubation Time | 0, 5, 15, 30, 60 min |

| In Vitro Half-Life (t½) | Value to be determined experimentally |

| Intrinsic Clearance (Clint) | Value to be determined experimentally (µL/min/mg protein) |

Metabolites in Safety Testing (MIST) Considerations

The assessment of metabolites in safety testing (MIST) is a critical component in the nonclinical safety evaluation of new drug candidates. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines to ensure that human metabolites of a drug candidate are adequately evaluated for safety. researchgate.net The primary goal of MIST is to identify and characterize metabolites, and then to ensure that the exposure to these metabolites in preclinical toxicology species is equivalent to or greater than the exposure observed in humans at therapeutic doses. researchgate.netnih.gov

For a compound like this compound, a comprehensive MIST assessment would be required during its development. This involves a multi-step process that includes metabolite profiling in both human and the animal species used for toxicology studies. High-resolution mass spectrometry is a key analytical tool for identifying all potential metabolites in plasma samples. frontagelab.com

The general principles of MIST dictate that metabolites identified in human circulation, particularly those that are present at concentrations greater than 10% of the total drug-related exposure at steady state, should be a focus of the safety assessment. If the exposure to these major or significant human metabolites is not adequately covered in at least one of the animal species used for toxicology studies, further nonclinical safety studies on those metabolites may be necessary. researchgate.net

While specific metabolic data for this compound is not extensively available in the public domain, the metabolic fate of structurally related piperazine-containing compounds can offer insights into potential biotransformation pathways. The piperazine moiety is known to be susceptible to various metabolic reactions. For many arylpiperazine derivatives, metabolism often involves N-dealkylation, which is frequently catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov The resulting 1-aryl-piperazine metabolites can then undergo further biotransformation, such as oxidation mediated by CYP2D6. nih.gov

Additionally, studies on other piperazine derivatives have shown that the piperazine ring itself can be degraded. nih.govresearchgate.net For instance, research on the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) revealed extensive metabolism, including hydroxylation of the aromatic ring and degradation of the piperazine moiety to form various ethylenediamine (B42938) and aniline (B41778) derivatives. nih.gov Phase II metabolic reactions, such as glucuronidation and sulfation of the phase I metabolites, are also common. nih.gov

Given the presence of a fluoroethyl group in this compound, another potential metabolic pathway could involve the carbon-fluorine bond. While the C-F bond is generally stable, metabolic defluorination has been observed for some fluorinated compounds. nih.gov In vitro studies of 18F-labeled phenylpiperazine derivatives have indicated that defluorination can be a main metabolic pathway. nih.gov

The table below outlines the key considerations and thresholds in MIST evaluation as per regulatory guidance.

| MIST Parameter | Description | Regulatory Threshold |

| Metabolite Identification | Characterization of the chemical structure of metabolites formed in humans. | All human metabolites should be identified. frontagelab.com |

| Metabolite Quantification | Measurement of the exposure of metabolites in human and preclinical species. | Focus on metabolites ≥10% of total drug-related exposure at steady state. |

| Safety Coverage | Comparison of metabolite exposure between humans and toxicology species. | Exposure in at least one animal species should be equal to or greater than in humans. researchgate.net |

| Action for Disproportionate Metabolites | Steps to be taken if a human metabolite is found at a significantly higher level in humans than in animals. | Additional safety studies on the metabolite may be required. |

In the context of this compound, a MIST assessment would necessitate in vitro studies using human and animal liver microsomes or hepatocytes to identify potential metabolites and the enzymes responsible for their formation, such as CYP isoforms. storkapp.meresearchgate.net Subsequently, in vivo studies in preclinical species and humans would be conducted to quantify the exposure to the parent compound and its metabolites to ensure adequate safety coverage. researchgate.net The potential for mechanism-based inactivation of CYP enzymes, as has been observed with some piperazine-containing compounds, would also be an important consideration, as this can lead to drug-drug interactions. nih.govnih.govresearchgate.net

Role As a Precursor or Building Block in Advanced Chemical Synthesis

Synthesis of Complex Heterocyclic Systems

The piperazine (B1678402) ring is a prevalent heterocyclic motif found in a vast number of biologically active compounds and approved drugs. nih.gov The chemical reactivity of piperazine-based synthons like 1-(2-fluoroethyl)piperazine facilitates their incorporation into larger, more complex molecular architectures.

Formation of Piperazine-Containing Drug Analogues

The introduction of the this compound moiety into drug candidates is a strategic approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net The piperazine ring can act as a basic and hydrophilic group to optimize solubility and bioavailability, or as a scaffold to correctly orient pharmacophoric groups for interaction with biological targets. nih.gov The fluoroethyl group, in particular, can influence metabolic stability and binding affinity due to the strong carbon-fluorine bond.

While specific examples detailing the synthesis of a wide array of drug analogues directly from this compound are not extensively documented in publicly available literature, the general synthetic strategies for creating N-alkyl piperazine derivatives are well-established. These methods include nucleophilic substitution on alkyl halides or sulfonates and reductive amination. nih.gov For instance, this compound can be reacted with various electrophiles to generate a diverse library of drug analogues.

A notable example is the synthesis of FEt-PPZ, a sigma-1 receptor (σ1R) ligand, which was achieved through the O-alkylation of a precursor with a fluoroethyl group. rsc.org This highlights how the fluoroethylpiperazine structural motif can be incorporated to produce potent and selective drug candidates.

Construction of Radiopharmaceuticals

The primary and most significant application of this compound in the synthesis of complex heterocyclic systems is in the construction of radiopharmaceuticals for PET imaging. nih.gov The presence of the 2-fluoroethyl group allows for the introduction of the positron-emitting radionuclide, fluorine-18 (B77423) (¹⁸F), which has a convenient half-life of 109.8 minutes. nih.gov

The synthesis of these radiotracers often involves the reaction of a suitable precursor with [¹⁸F]fluoroethyl tosylate or a similar [¹⁸F]fluoroethylating agent. For example, the radiosynthesis of [¹⁸F]FEt-PPZ was developed to image tumors expressing the sigma-1 receptor. rsc.org Similarly, [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine ([¹⁸F]6) was synthesized for PET imaging of the σ1 receptor in the central nervous system. nih.gov The synthesis of this compound involved the O-alkylation of a hydroxybenzylpiperazine precursor with a tosylated fluoroethyl group, followed by radiofluorination. nih.gov

Another example is the development of ¹⁸F-labeled tryptophan analogs, such as 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan, for imaging tryptophan metabolism in tumors. nih.gov These examples underscore the critical role of the this compound scaffold in creating advanced diagnostic tools.

Applications in Medicinal Chemistry Programs

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netrsc.org The incorporation of a fluoroethyl group onto the piperazine ring provides a valuable tool for medicinal chemists to fine-tune the properties of drug candidates.

Design and Synthesis of Receptor Ligands (e.g., Dopamine (B1211576) D3, Serotonin (B10506) 5HT1A, 5HT7R)

The piperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. rsc.org The basic nitrogen atoms of the piperazine ring can engage in crucial ionic interactions with acidic residues in the receptor binding pocket. The substitution pattern on the piperazine ring dictates the selectivity and affinity for different receptor subtypes.

While specific ligands for Dopamine D3, Serotonin 5-HT1A, and 5-HT7 receptors containing the this compound core are not prominently detailed in the provided search results, the general principles of their design are well-understood. For instance, Flibanserin, a 5-HT1A receptor agonist, features a piperazine ring. nih.gov The synthesis of such molecules often involves the alkylation of a piperazine derivative. mdpi.com By employing this compound in similar synthetic routes, novel receptor ligands with potentially improved properties or the ability to be radiolabeled can be generated. The development of ligands for the sigma receptor, such as [¹⁸F]SFE, further illustrates the utility of the fluoroethylpiperazine motif in creating high-affinity receptor probes. nih.gov

Development of Enzyme Inhibitors (e.g., mTOR, PARP-1)

Piperazine-containing compounds have also been successfully developed as inhibitors of various enzymes. The piperazine ring can serve as a scaffold to position functional groups that interact with the active site of an enzyme. For example, several approved anticancer drugs that are kinase inhibitors contain a piperazine moiety. nih.gov

Although direct examples of this compound being used in the development of mTOR or PARP-1 inhibitors were not found in the search results, the potential for its use is evident. The synthesis of such inhibitors often involves coupling the piperazine unit to a larger heterocyclic core. The introduction of the fluoroethyl group could enhance binding affinity or provide a means for developing PET tracers to study enzyme activity in vivo.

Development of Molecular Imaging Probes

The development of molecular imaging probes is a rapidly advancing field that relies heavily on the design and synthesis of novel tracer molecules. researchgate.netmdpi.com this compound is a key precursor in the creation of PET probes due to the ease of incorporating fluorine-18. nih.gov

These probes are designed to target specific biological processes or molecules, such as receptors or enzymes, allowing for their non-invasive visualization and quantification in living subjects. nih.govresearchgate.net The high sensitivity of PET imaging makes it a powerful tool for early disease detection, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. rsc.org

| Compound/Probe Name | Target | Application |

| [¹⁸F]FEt-PPZ | Sigma-1 Receptor (σ1R) | Imaging of tumors expressing σ1R |

| [¹⁸F]SFE | Sigma-1 Receptor (σ1R) | PET imaging of σ receptors |

| [¹⁸F]6 | Sigma-1 Receptor (σ1R) | PET imaging of σ1 receptor in the CNS |

| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan | Tryptophan metabolism | Imaging tumor proliferation and neurodegenerative diseases |

Future Directions in Research of 1 2 Fluoroethyl Piperazine

Exploration of Novel Synthetic Pathways

The traditional synthesis of N-alkylated piperazines often involves the reaction of piperazine (B1678402) with an appropriate alkyl halide. For 1-(2-Fluoroethyl)piperazine, this would typically involve reacting piperazine with a 2-fluoroethylating agent. While effective, future research is geared towards developing more efficient, scalable, and environmentally friendly synthetic routes.

Novel synthetic strategies for analogous piperazine-containing drugs are increasingly moving away from traditional batch methods. Methodologies such as Palladium-catalyzed Buchwald-Hartwig coupling and aromatic nucleophilic substitution (SNAr) on electron-deficient systems are common for creating N-arylpiperazines and could be adapted for more complex derivatives. mdpi.com Another approach involves building the piperazine ring from a suitable aniline (B41778) and bis-(2-haloethyl)amine. mdpi.com

Future exploration will likely focus on catalytic methods that avoid the use of stoichiometric reagents, minimizing waste and improving atom economy. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, will be a key area of investigation to streamline the production of this compound and its derivatives.

Advanced Radiochemistry for High-Specific Activity Labeling

The presence of the fluoroethyl group makes this compound an ideal candidate for radiolabeling with Fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov The 109.8-minute half-life of ¹⁸F is convenient for both the synthesis of the radiotracer and its subsequent use in clinical imaging. nih.gov

Future research in the radiochemistry of [¹⁸F]this compound will focus on methods that maximize specific activity, which is the ratio of radioactivity to the total mass of the compound. High specific activity is crucial for PET imaging to ensure that the injected mass is low enough to avoid pharmacological effects while providing a strong enough signal for detection.

Advanced methods for [¹⁸F]fluoroethylation are continually being developed. These include simplified one-pot methods that utilize precursors like [¹⁸F]fluoroethyl tosylate, which can be produced and reacted with a precursor molecule without the need for the time-consuming azeotropic drying of the cyclotron-produced [¹⁸F]fluoride. nih.govmdpi.com Research will also focus on developing new precursors and leaving groups that allow for more efficient and rapid incorporation of ¹⁸F under milder conditions, improving radiochemical yield and purity. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of both the cold standard of this compound and its radiolabeled counterpart stands to benefit significantly from the integration of flow chemistry and automation. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater scalability. nih.govresearchgate.net

For the synthesis of piperazine-containing active pharmaceutical ingredients, flow chemistry has been shown to solve issues associated with multi-step syntheses of complex molecules. nih.gov Future work will likely involve designing a multi-step continuous-flow sequence for this compound, potentially integrating in-line purification and separation steps to create a seamless and efficient manufacturing process. rsc.org

In the context of radiochemistry, fully automated synthesis modules are becoming the standard for producing PET radiotracers. chemistryworld.com Automation ensures reproducibility, minimizes radiation exposure to personnel, and allows for the complex, timed sequences necessary for working with short-lived isotopes. nih.gov Future research will focus on developing fully automated synthesis protocols for [¹⁸F]this compound on commercial modules, integrating the synthesis, purification (typically via HPLC), and formulation into a single, streamlined process. elsevierpure.com

Application in Targeted Drug Delivery Systems

Piperazine derivatives are scaffolds for molecules designed to interact with specific biological targets. nih.gov A significant application of fluoroethylated piperazine compounds is in the development of agents for targeted imaging and therapy. The overexpression of certain receptors in diseased tissues, such as cancer, provides an opportunity for targeted delivery. rsc.org For instance, molecules with piperazine substructures have demonstrated a high binding affinity for the sigma-1 receptor (σ1R), which is overexpressed in a variety of cancers. rsc.org

By labeling this compound-based ligands with ¹⁸F, it is possible to create PET tracers that can visualize and quantify the expression of these receptors in tumors. This allows for non-invasive diagnosis, patient stratification, and monitoring of treatment response.

Future research will explore the use of this compound as a component of theranostic agents, which combine diagnostic imaging with therapeutic action. The piperazine moiety can be conjugated to cytotoxic drugs, and the fluoroethyl group can be used for PET imaging. This would allow for the visualization of where the drug accumulates in the body, ensuring it reaches the target tumor tissue while minimizing off-target toxicity.

Expanding the Scope of Biological Applications

The piperazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to possess a wide range of biological activities. These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. acgpubs.orgresearchgate.netnih.gov

Future research will involve synthesizing and screening a library of compounds derived from this compound to explore a broader range of biological applications. For example, studies have shown that some piperazine derivatives are effective against various strains of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, and Aspergillus species. nih.gov By modifying the structure of this compound, it may be possible to develop new antimicrobial or antifungal agents.

Another promising area is in the development of radioprotective agents. Novel piperazine derivatives are being investigated as potential radiation countermeasures to mitigate the harmful effects of ionizing radiation. nih.gov The unique properties of the this compound structure could be leveraged to design more effective and less toxic radioprotectors. The basic mechanism of action for the parent piperazine compound involves acting as a GABA receptor agonist, which leads to the paralysis of parasites, allowing them to be expelled from the body. patsnap.comdrugbank.com This mode of action could inspire research into neurological applications.

Multi-omics and Systems Biology Approaches for Comprehensive Understanding

To fully realize the therapeutic potential of this compound and its derivatives, a deep understanding of their mechanism of action, potential off-target effects, and the pathways they modulate is essential. Multi-omics and systems biology offer powerful tools to achieve this comprehensive understanding. nashbio.com These approaches integrate data from various "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics, to build a holistic picture of a drug's effect on a biological system. thermofisher.comastrazeneca.com

Future research will apply these techniques to elucidate how this compound-based compounds interact with cells and organisms. For example, transcriptomic and proteomic analyses can reveal which genes and proteins are up- or down-regulated in response to the compound, helping to identify its primary targets and downstream signaling pathways. researchgate.net Metabolomic profiling can shed light on how the drug alters cellular metabolism. omicstutorials.com

常见问题

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-Fluoroethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or click chemistry. For example, fluorinated alkyl chains can be introduced via a two-step process: (1) alkylation of piperazine with 2-fluoroethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) , and (2) purification using column chromatography (silica gel, ethyl acetate/hexane gradients). Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) improve reaction rates .

- Temperature control : Room temperature minimizes side reactions like over-alkylation .

- Stoichiometry : A 1.2:1 molar ratio of 2-fluoroethyl halide to piperazine ensures complete substitution .

Validation via TLC, IR (C-F stretch at ~1100 cm⁻¹), and ¹⁹F NMR (δ ~ -220 ppm) is critical .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is widely used. Key parameters include:

- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm) .

- Mobile phase : Acetonitrile/ammonium acetate buffer (pH 4.5) in a 70:30 ratio for optimal resolution .

- Internal standards : p-Tolylpiperazine (pTP) improves accuracy by correcting for matrix effects .

For trace analysis, LC-MS/MS with electrospray ionization (ESI⁺) in selected reaction monitoring (SRM) mode enhances sensitivity (LOQ < 10 ng/mL) .

Advanced: How do electronic effects of the 2-fluoroethyl substituent influence the physicochemical and pharmacological properties of piperazine derivatives?

Methodological Answer:

The 2-fluoroethyl group introduces steric and electronic modifications:

- pKa modulation : Fluorine’s electronegativity reduces basicity of the adjacent nitrogen (ΔpKa ~ 0.5–1.0 compared to ethyl analogs) .

- Lipophilicity : LogP increases by ~0.3–0.5 units, enhancing blood-brain barrier permeability .

- Receptor binding : Fluorine’s inductive effect stabilizes hydrogen bonds with serotonin/dopamine transporters, as shown in molecular docking studies of fluorophenyl-piperazine analogs .

Experimental validation via isothermal titration calorimetry (ITC) or radioligand assays (e.g., ³H-paroxetine for SERT affinity) is recommended .

Advanced: How can Raman microspectroscopy coupled with multivariate analysis resolve structural isomers of fluorinated piperazines?

Methodological Answer:

Raman microspectroscopy at 785 nm excitation, 20 mW laser power, and 128–256 scans achieves high-resolution spectra. Key steps:

- Peak assignment : C-F stretches (650–750 cm⁻¹) and piperazine ring vibrations (950–1050 cm⁻¹) differentiate isomers .

- Multivariate analysis : Principal Component Analysis (PCA) reduces dimensionality, followed by Linear Discriminant Analysis (LDA) to classify isomers (e.g., 2-TFMPP vs. 3-TFMPP) with >95% accuracy .

Calibration with authentic standards and cross-validation (k-fold) ensure robustness .

Advanced: How should researchers address contradictions in reported bioactivity data for fluorinated piperazines?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., mCPP for 5-HT2C activity) .

- SAR analysis : Compare substituent effects (e.g., 2-fluoroethyl vs. 3-fluoropropyl) on IC₅₀ values using regression models .

- Meta-analysis : Pool data from repositories like ChEMBL, applying funnel plots to detect publication bias .

Advanced: What computational methods are effective for predicting the metabolic stability of this compound derivatives?

Methodological Answer:

- DFT calculations : Assess oxidative metabolism (e.g., N-dealkylation) using B3LYP/6-31G(d) to model transition states .

- CYP450 docking : AutoDock Vina predicts interactions with CYP3A4/2D6; grid boxes centered on heme iron improve accuracy .

- In vitro validation : Human liver microsomes (HLM) with NADPH cofactor, analyzed via LC-MS, confirm computational results .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Piperazine protons resonate at δ 2.5–3.5 ppm (multiplet), while 2-fluoroethyl shows coupling (²JHF ~ 47 Hz) in ¹H NMR .

- ¹⁹F NMR : Single peak near δ -220 ppm confirms purity .

- IR spectroscopy : C-F stretch (1100–1200 cm⁻¹) and N-H bend (1600 cm⁻¹) validate structure .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound-based therapeutics?

Methodological Answer:

- Prodrug design : Esterification of the piperazine nitrogen improves oral bioavailability (e.g., acetylated analogs) .

- Plasma protein binding (PPB) assays : Equilibrium dialysis with human serum albumin (HSA) identifies compounds with PPB < 90% .

- In vivo PK studies : Rat models (IV/PO dosing) with LC-MS/MS analysis calculate AUC, t₁/₂, and clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。